
3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment and drug development. In
Mecanismo De Acción
The mechanism of action of 3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes, including carbonic anhydrase and topoisomerase. This inhibition leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that 3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide has various biochemical and physiological effects. The compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and respiration. The compound has also been shown to inhibit the activity of topoisomerase, which is involved in DNA replication and transcription.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can cause cytotoxicity in certain cell lines.
Direcciones Futuras
There are various future directions for the study of 3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide. One potential direction is the development of new antibiotics based on the compound's broad-spectrum antimicrobial activity. Another potential direction is the study of the compound's potential use in drug development for the treatment of various diseases, including cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.
Conclusion
In conclusion, 3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a chemical compound that has shown promising results in various scientific research applications. The compound has been studied for its potential use in cancer treatment and drug development. The compound's mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and topoisomerase. The compound has various biochemical and physiological effects, and its potential advantages and limitations for lab experiments have been explored. Finally, there are various future directions for the study of this compound, including the development of new antibiotics and the study of its potential use in drug development.
Métodos De Síntesis
The synthesis of 3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with 2-(morpholin-4-yl)ethylamine in the presence of a base. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability.
Aplicaciones Científicas De Investigación
3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The compound has also been studied for its potential use in drug development. It has been shown to have a broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-chloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-2-21-14-4-3-12(11-13(14)15)22(18,19)16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNHWAIVUNXFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

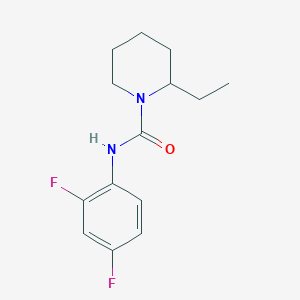
![4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]sulfonyl}benzoic acid](/img/structure/B5377172.png)
![N-benzyl-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5377180.png)
![ethyl 1-[2-(2-naphthyloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5377186.png)
![2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5377199.png)
![N,N,2-trimethyl-7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5377207.png)
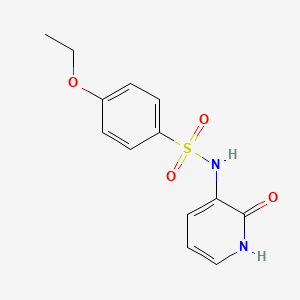
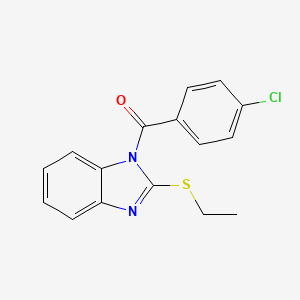
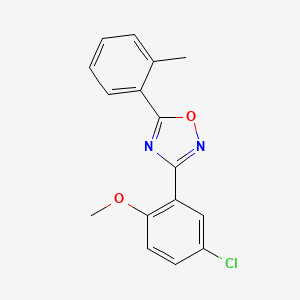

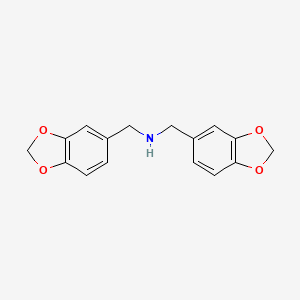
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-methyl-1H-benzimidazole](/img/structure/B5377249.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377254.png)
![N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5377264.png)